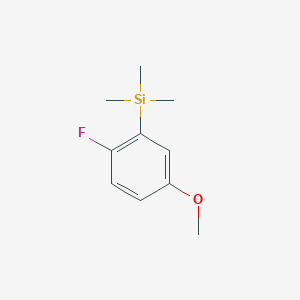

4-Fluoro-3-(trimethylsilyl)anisole

Description

Properties

Molecular Formula |

C10H15FOSi |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

(2-fluoro-5-methoxyphenyl)-trimethylsilane |

InChI |

InChI=1S/C10H15FOSi/c1-12-8-5-6-9(11)10(7-8)13(2,3)4/h5-7H,1-4H3 |

InChI Key |

OHGSAZRVSWXKBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)[Si](C)(C)C |

Origin of Product |

United States |

Role in Heterocyclic Compound Synthesis

Incorporation into Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a major focus of synthetic organic chemistry. ed.ac.uk While numerous methods exist for the construction of these ring systems, the specific use of 4-Fluoro-3-(trimethylsilyl)anisole as a building block is not well-described in the literature. pitt.edu

Integration into Oxygen- and Sulfur-Containing Heterocycles

Oxygen- and sulfur-containing heterocycles are also key structural motifs in many natural products and pharmaceuticals. nih.govnih.gov The synthesis of these compounds can be achieved through various strategies, but the direct involvement of this compound is not a commonly reported method. pku.edu.cnnih.gov

Intermediate in Natural Product and Active Pharmaceutical Ingredient Api Synthesis

The strategic introduction of fluorine is a common strategy in drug design to modulate the properties of active pharmaceutical ingredients (APIs). nih.gov Silylated intermediates are also valuable in the synthesis of complex molecules, including natural products and APIs. zmsilane.comcfmats.com

Applications in Organic Synthesis As a Versatile Building Block

Development of Precursors for Advanced Materials

The unique combination of a fluorinated aromatic ring and a silicon-containing moiety suggests potential applications for 4-Fluoro-3-(trimethylsilyl)anisole in the development of advanced materials with tailored properties.

This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The presence of the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers. The trimethylsilyl (B98337) group can be a reactive handle for polymerization reactions or can be incorporated into the polymer backbone to influence its physical and electronic properties.

Table 1: Potential Polymer Properties Influenced by this compound Moiety

| Feature Derived from Monomer | Potential Polymer Property |

| Fluorine Atom | Enhanced thermal stability, chemical resistance, hydrophobicity. |

| Trimethylsilyl Group | Improved solubility in organic solvents, modified electronic properties, potential for cross-linking. |

| Anisole (B1667542) Core | Rigidity, potential for π-stacking interactions. |

This table presents hypothetical properties based on the chemical structure of the monomer.

Fluorinated and silylated aromatic compounds are of interest in the field of optoelectronics. The introduction of fluorine can lower the HOMO and LUMO energy levels of organic materials, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The silicon component can enhance solubility and processability. While direct applications of this compound in this area are not extensively reported, its structural motifs are relevant to the design of new materials for these technologies.

Methodological Advancements in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of new methods for forming chemical bonds is a cornerstone of organic chemistry. nih.gov The reactivity of organosilicon and organofluorine compounds is of particular interest in this context.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.net In this reaction, an organoboron compound reacts with an organohalide in the presence of a palladium catalyst. While the fluorine atom of this compound is generally unreactive in standard Suzuki-Miyaura conditions, the molecule could be first converted to a brominated or iodinated derivative to participate in such cross-coupling reactions.

Alternatively, the trimethylsilyl group can be converted into a boronic acid or ester, making the molecule the organoboron partner in a Suzuki-Miyaura coupling. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position of the 4-fluoroanisole (B119533) scaffold.

C-H Activation and Functionalization Strategies

The presence of the fluoro, methoxy (B1213986), and trimethylsilyl groups on the anisole ring of this compound allows for diverse C-H activation strategies. The fluorine atom, being the most electronegative, can direct metallation to the ortho position (C2). Conversely, the methoxy group is a classical ortho-directing group, potentially activating the C5 position. The bulky trimethylsilyl group at C3 sterically hinders the adjacent C2 and C4 positions while also being a removable directing group, which can facilitate functionalization at specific sites.

Research into the C-H functionalization of structurally similar compounds provides insights into potential reaction pathways for this compound. For instance, studies on the meta-selective C-H arylation of fluoroarenes have demonstrated that a trimethylsilyl group can effectively direct functionalization. In the case of 3-(trimethylsilyl)fluorobenzene, exclusive meta-arylation relative to the fluorine atom (i.e., at the position bearing the silyl (B83357) group) has been achieved. This suggests that for this compound, functionalization could potentially be directed to the C3 position, followed by desilylation.

While direct, documented research specifically detailing the C-H activation and functionalization of this compound is not extensively available in the public domain, the following subsections extrapolate potential strategies based on established methodologies for analogous substituted arenes.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, ¹⁹F, and ²⁹Si NMR Techniques for Structural Assignment

One-dimensional NMR spectroscopy is the cornerstone of structural assignment for 4-Fluoro-3-(trimethylsilyl)anisole, with each nucleus (¹H, ¹³C, ¹⁹F, and ²⁹Si) offering a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and neighboring protons. For this compound, the spectrum would display distinct signals for the trimethylsilyl (B98337) (TMS) protons, the methoxy (B1213986) protons, and the aromatic protons. The TMS protons typically appear as a sharp singlet at approximately 0.25 ppm due to their shielded environment. The methoxy group protons also produce a singlet, expected around 3.8 ppm. The aromatic region would show more complex patterns due to spin-spin coupling between the protons and with the ¹⁹F nucleus.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbon of the TMS group is expected at a chemical shift near 0 ppm. The methoxy carbon signal would appear around 55-60 ppm. The aromatic carbons would resonate in the 110-165 ppm range, with their precise shifts influenced by the fluorine, methoxy, and silyl (B83357) substituents. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and specific for fluorine-containing compounds. In this case, it would show a single resonance, confirming the presence of one fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom on the aromatic ring. For similar structures like 4-fluoro-N-phenylaniline, the ¹⁹F signal appears around -122 ppm. brjac.com.br

²⁹Si NMR: Silicon-29 NMR, while less common, directly probes the silicon environment. For the trimethylsilyl group in this molecule, a single resonance would be expected, confirming the silicon's chemical state. nih.gov

The predicted NMR data, based on analogous compounds and standard chemical shift ranges, are summarized in the table below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~0.25 | Singlet | -Si(CH₃)₃ |

| ¹H | ~3.80 | Singlet | -OCH₃ |

| ¹H | ~6.8-7.5 | Multiplet | Aromatic Protons |

| ¹³C | ~0 | Quartet | -Si(CH₃)₃ |

| ¹³C | ~55.6 | Quartet | -OCH₃ |

| ¹³C | ~115-165 | Doublets/Multiplets | Aromatic Carbons |

| ¹⁹F | ~-120 | Multiplet | Ar-F |

| ²⁹Si | ~5-15 | Singlet | -Si(CH₃)₃ |

This table presents predicted values based on typical chemical shifts for the respective functional groups.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two to three bonds. For this compound, COSY would be instrumental in assigning the aromatic protons by showing which protons are adjacent to each other on the ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates the chemical shifts of protons with directly attached carbon atoms (¹H-¹³C one-bond correlations). chemicalbook.com An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (¹H-¹³C long-range correlations). chemicalbook.com This is particularly powerful for connecting fragments of a molecule. For instance, an HMBC experiment would show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached (C-1). It would also show correlations between the TMS protons and the aromatic carbon bonded to the silicon atom (C-3), unequivocally confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unambiguously determining the elemental composition of a molecule. For this compound, with the molecular formula C₁₀H₁₅FOSi, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Theoretical Exact Mass Calculation for C₁₀H₁₅FOSi ([M]+):

C₁₀: 10 × 12.000000 = 120.000000

H₁₅: 15 × 1.007825 = 15.117375

F: 1 × 18.998403 = 18.998403

O: 1 × 15.994915 = 15.994915

Si: 1 × 27.976927 = 27.976927

Total Exact Mass: 198.087620 u

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For silylated aromatic compounds, fragmentation provides key structural clues. rsc.org

A primary fragmentation pathway for this compound would involve the cleavage of the silicon-carbon bond, leading to the highly stable trimethylsilyl cation, which produces a characteristic base peak at a mass-to-charge ratio (m/z) of 73. Another common fragmentation for anisole (B1667542) derivatives is the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of carbon monoxide (CO).

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 198 | [C₁₀H₁₅FOSi]⁺ | Molecular Ion (M⁺) |

| 183 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or silyl group |

| 168 | [M - 2CH₃]⁺ | Subsequent loss of another methyl radical |

| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment for a trimethylsilyl group (often the base peak) |

This table presents predicted fragmentation patterns based on the known behavior of similar chemical structures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for analyzing complex mixtures. brjac.com.br

In a GC-MS analysis, the sample is injected into the GC, where different components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each separated component, allowing for its identification. For purity analysis, a single, sharp peak in the gas chromatogram corresponding to the retention time of this compound, with its characteristic mass spectrum, would indicate a high degree of purity. The technique is also invaluable for monitoring the progress of a chemical reaction by identifying reactants, products, and any byproducts present in the reaction mixture. Silylation is a common derivatization technique used to increase the volatility of compounds for GC-MS analysis. brjac.com.br

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a fundamental analytical technique for elucidating the molecular structure of this compound by identifying its functional groups. thermofisher.com This method relies on the principle that specific bonds and functional groups absorb infrared radiation at characteristic frequencies. ucdavis.edu

Functional Group Identification

The structure of this compound contains several distinct functional groups, each with a characteristic absorption band in the IR spectrum. The primary absorptions are associated with the aromatic ring, the methoxy group, the carbon-fluorine bond, and the trimethylsilyl group.

Key functional groups and their expected IR absorption ranges include:

Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch : The C-H bonds of the methoxy (-OCH₃) and trimethylsilyl (-Si(CH₃)₃) groups exhibit strong absorptions in the 2960-2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretch : The in-ring carbon-carbon stretching vibrations of the aromatic ring produce a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.org

C-O-C (Ether) Stretch : The asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) results in a strong, characteristic band between 1275-1200 cm⁻¹. A corresponding symmetric stretch appears around 1075-1020 cm⁻¹.

Si-C Stretch : The silicon-carbon bonds of the trimethylsilyl group give rise to moderate to strong absorptions in the 1250 cm⁻¹ and 840 cm⁻¹ regions.

C-F Stretch : The carbon-fluorine bond shows a strong absorption in the fingerprint region, typically between 1250-1000 cm⁻¹.

The following table summarizes the expected IR absorption frequencies for the functional groups in this compound.

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic Ring | =C-H stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Methoxy & Trimethylsilyl | C-H stretch | 2960 - 2850 | Strong |

| Ether | Ar-O-C stretch (asymmetric) | 1275 - 1200 | Strong |

| Trimethylsilyl | Si-C stretch | ~1250, ~840 | Medium to Strong |

| Fluoro Group | C-F stretch | 1250 - 1000 | Strong |

This interactive table is based on established infrared spectroscopy correlation data. libretexts.orgpressbooks.pub

In-situ Reaction Progress Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time. mdpi.com This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. mdpi.comresearchgate.net

In the synthesis of this compound, for instance, a silylation reaction of 4-fluoroanisole (B119533), in-situ IR spectroscopy can monitor the progress by tracking key vibrational bands. The disappearance of the aromatic C-H stretching band corresponding to the proton at the 3-position of the starting material and the simultaneous appearance and growth of the characteristic Si-C stretching bands around 1250 cm⁻¹ and 840 cm⁻¹ would indicate the progression of the silylation. rsc.org

The benefits of this methodology include:

Precise Reaction Endpoints : Determining the exact moment a reaction is complete, preventing unnecessary heating or the formation of by-products.

Kinetic Analysis : Providing data to understand the reaction rate and mechanism. researchgate.net

Improved Safety and Efficiency : Reducing the need to handle hazardous chemicals for sampling and minimizing analysis time. mdpi.com

Studies on similar systems, such as the hydrosilylation on silicon nanocrystal surfaces and hydrodeoxygenation of anisole, demonstrate the utility of in-situ IR for tracking complex chemical transformations. rsc.orguq.edu.au

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives/complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound may be a liquid or oil at room temperature, this technique is invaluable for characterizing its solid derivatives or complexes. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions. mdpi.com

Should a crystalline derivative of this compound be synthesized, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. mdpi.com The resulting electron density map reveals the positions of individual atoms.

For example, studies on other complex organic and organometallic molecules, such as 1,2,4-triazole (B32235) derivatives and ferrocenyl Schiff bases, have successfully used X-ray crystallography to confirm their chemical architecture and stereochemistry. researchgate.netresearchgate.net In one such study, a triazole derivative was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com

The table below shows example crystallographic data that could be obtained for a hypothetical crystalline derivative of this compound, based on data from a published structure of a complex organic molecule. mdpi.com

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

This interactive table presents example data to illustrate the output of an X-ray crystallography experiment. mdpi.com

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. amrita.edu For this compound, chromatographic methods are essential for its purification after synthesis and for analytical assessment of its purity.

Column Chromatography

Column chromatography is a widely used preparative technique to purify chemical compounds from mixtures. longdom.org The principle is based on the differential adsorption of components to a solid stationary phase while a liquid mobile phase passes through it. amrita.edu

For the purification of this compound, silica (B1680970) gel is a common choice for the stationary phase due to its polarity. The mobile phase, or eluent, would typically be a mixture of non-polar and slightly more polar solvents, such as hexane (B92381) and ethyl acetate. The separation is achieved because compounds with different polarities travel down the column at different rates. utahtech.edu Given its structure, this compound is expected to be relatively non-polar and would thus elute with a low-polarity solvent system. By collecting fractions as the solvent exits the column, the desired compound can be isolated from more polar impurities or unreacted starting materials.

A typical setup for the purification of a moderately non-polar compound like this compound is outlined below.

| Parameter | Description |

| Stationary Phase | Silica Gel (60-200 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate) |

| Loading Method | The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and carefully added to the top of the column. |

| Elution | The solvent mixture is passed through the column, and fractions are collected sequentially. |

| Monitoring | Fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. |

This interactive table describes a general procedure for purification via column chromatography. longdom.orgutahtech.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. nih.gov

For the analysis of this compound, reversed-phase HPLC would be a suitable method. In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound would be detected as it elutes from the column using a UV detector, typically set to a wavelength where the aromatic ring absorbs strongly (around 254 nm). The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment. An analytical method based on HPLC has been shown to be effective for monitoring exposure to related compounds like 3-chloro-4-fluoroaniline. researchgate.net

Typical conditions for an analytical HPLC run are provided in the following table.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This interactive table outlines typical parameters for the HPLC analysis of an aromatic compound. nih.govresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is an indispensable tool for monitoring its formation during synthesis, assessing its purity, and quantifying it in various matrices. The inherent volatility of many organosilicon compounds makes them amenable to GC analysis. However, for compounds containing polar functional groups, derivatization is often a necessary step to improve chromatographic behavior.

The trimethylsilyl group in this compound itself enhances volatility compared to a potential precursor like 4-fluoro-3-hydroxyanisole. Silylation is a common derivatization technique in GC to make compounds more suitable for analysis by replacing active hydrogens with a trimethylsilyl group, which reduces polarity and increases volatility. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govmdpi.com

The separation in GC is achieved based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The choice of the GC column, which contains the stationary phase, is critical for achieving the desired separation. For silylated aromatic compounds like this compound, low- to mid-polarity columns are generally recommended. phenomenex.com

Detailed Research Findings

Research on the gas chromatographic behavior of silylated aromatic compounds provides a framework for understanding the analysis of this compound. The elution of compounds in GC is primarily governed by their boiling points and their specific interactions with the stationary phase. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, tend to separate compounds based on their boiling points. sigmaaldrich.com For more complex mixtures containing isomers, columns with intermediate polarity, such as those containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane), can offer enhanced selectivity due to different π-π interactions. nih.gov

The separation of positional isomers can be particularly challenging. However, specialized stationary phases, including those based on liquid crystals or cyclodextrin (B1172386) derivatives, have been shown to provide excellent resolution for isomeric aromatic compounds. vurup.skchula.ac.th While specific studies on this compound are not prevalent in publicly accessible literature, the principles established for similar silylated phenols and aromatic ethers are directly applicable. For instance, the analysis of various phenols as their trimethylsilyl derivatives has been successfully demonstrated using capillary GC-MS. researchgate.net

The conditions for the GC analysis, including the temperature program of the oven, the injector temperature, and the carrier gas flow rate, must be optimized to achieve good peak shape and resolution. A typical analysis would involve injecting the sample into a heated inlet to ensure rapid volatilization. The oven temperature is then ramped up according to a set program to allow for the sequential elution of compounds from the column.

Below is a representative table of GC parameters that could be employed for the analysis of this compound, based on common practices for related compounds.

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temp 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line | 280 °C |

| MS Ion Source | 230 °C |

| MS Quadrupole | 150 °C |

The retention time of this compound under these conditions would be specific and reproducible, allowing for its identification and quantification. For confirmation of the compound's identity, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the definitive method. The mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that can be used to confirm the structure of the analyte.

Catalytic and Sustainable Approaches in the Synthesis and Transformations of 4 Fluoro 3 Trimethylsilyl Anisole

Transition Metal Catalysis in Functionalization

Transition metal catalysis offers a powerful toolkit for the selective modification of C-H and C-X bonds (where X is a leaving group) in aromatic systems. For a molecule like 4-Fluoro-3-(trimethylsilyl)anisole, these methods can provide access to a diverse range of derivatives by leveraging the distinct reactivity of the different substituents.

Palladium-Catalyzed Transformations

Palladium catalysis is a mainstay of cross-coupling chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While specific palladium-catalyzed reactions on this compound are not extensively documented, the reactivity of analogous systems provides a strong indication of its potential transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide or triflate. For a precursor to this compound, such as a bromo- or iodo-substituted derivative, a Suzuki-Miyaura coupling would be a key step. For instance, the coupling of 4-bromoanisole (B123540) with phenylboronic acid has been demonstrated using various palladium catalysts, including magnetically separable Pd/Fe3O4/charcoal nanocatalysts. researchgate.net The reaction of aryl chlorides, which are often less reactive, can also be achieved with specialized palladium catalysts and ligands, such as those based on bulky, electron-rich phosphines. mdpi.com Given the electronic properties of the fluoro and methoxy (B1213986) groups, a halogenated precursor to this compound would be an excellent candidate for Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgthieme-connect.com

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides. This methodology is invaluable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis. Copper-free Sonogashira couplings of aryl bromides at room temperature have been developed using air-stable palladium precatalysts, demonstrating the mild conditions under which such transformations can occur. nih.gov The application of this reaction to a halogenated precursor of this compound would provide access to a variety of alkynyl-substituted derivatives. researchgate.netnih.gov One-pot procedures involving the in situ nonaflation of phenols followed by Sonogashira coupling have also been reported, offering a streamlined approach. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or triflates. It is widely used in the synthesis of pharmaceuticals and other biologically active molecules. atlanchimpharma.comyoutube.comcapes.gov.bryoutube.com The reaction can be performed on a variety of substrates, including those with fluorous tags, which can simplify purification. nih.gov A one-pot method for the Buchwald-Hartwig coupling of phenols has also been developed, further enhancing the efficiency of this transformation. organic-chemistry.org This suggests that a suitably functionalized this compound precursor could be readily aminated under palladium catalysis.

The table below summarizes representative palladium-catalyzed cross-coupling reactions that could be applied to functionalized precursors of this compound.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura | Aryl halide/triflate + Arylboronic acid | Pd/Fe3O4/charcoal | Biaryl derivative |

| Sonogashira | Aryl halide + Terminal alkyne | [DTBNpP]Pd(crotyl)Cl | Aryl alkyne |

| Buchwald-Hartwig | Aryl halide/triflate + Amine | Pd(dba)2 / SPhos | Aryl amine |

Scandium(III)-Catalyzed C-H Alkylation

Rare-earth metal catalysts, particularly those based on scandium, have emerged as powerful tools for the regioselective C-H alkylation of electron-rich arenes like anisoles. organic-chemistry.orgnih.gov Scandium(III) triflate is a water-stable Lewis acid that can catalyze a variety of organic transformations, including Friedel-Crafts alkylations. nih.govnordmann.globaloakwoodchemical.comrsc.orgwikipedia.org

Recent research has demonstrated the highly regioselective ortho-C-H alkylation of anisole (B1667542) derivatives with olefins using cationic scandium(III) alkyl complexes. nordmann.globalresearchgate.net These reactions proceed under mild conditions with low catalyst loadings, affording high yields of the desired products. Notably, a study on the C-H alkylation of anisoles with olefins using an imidazolin-2-iminato scandium(III) alkyl complex showed that a para-trimethylsilyl substituted anisole derivative reacted with norbornene to give the corresponding monoalkylation product in 99% yield. This result is highly significant as it demonstrates the compatibility of the trimethylsilyl (B98337) group in such transformations and suggests that this compound would likely undergo selective C-H alkylation at the position ortho to the methoxy group.

The table below presents data on the scandium(III)-catalyzed alkylation of anisole derivatives with olefins. nordmann.global

| Anisole Derivative | Olefin | Catalyst Loading (mol%) | Product Yield (%) |

| Anisole | Norbornene | 0.5 | 99 |

| 4-Methylanisole | Norbornene | 0.5 | 99 |

| 4-tert-Butylanisole | Norbornene | 0.5 | 99 |

| 4-(Trimethylsilyl)anisole | Norbornene | 1.0 | 99 |

Other Metal-Mediated Catalytic Systems

Beyond palladium and scandium, other transition metals such as rhodium, iridium, and copper offer unique catalytic activities for the functionalization of this compound.

Rhodium-Catalyzed Transformations: Rhodium catalysts are well-known for their ability to mediate C-H activation and functionalization reactions. nih.govnih.govcolumbia.eduescholarship.org These reactions can be used to form a variety of new bonds, including C-C and C-heteroatom bonds. While specific examples with this compound are not available, the general reactivity of rhodium catalysts suggests that they could be used to functionalize the C-H bonds of this molecule, likely directed by the methoxy group.

Iridium-Catalyzed Borylation: Iridium-catalyzed C-H borylation has become a powerful tool for the synthesis of arylboronate esters, which are versatile intermediates in organic synthesis. nih.govnih.govrsc.orgelsevierpure.com The regioselectivity of these reactions is often controlled by steric factors, but can also be influenced by directing groups. For example, the iridium-catalyzed ortho-borylation of fluoroarenes has been achieved with high selectivity using a terpyridine ligand. researchgate.net This suggests that this compound could undergo selective borylation at the C-H bond ortho to the fluorine atom.

Copper-Catalyzed Reactions: Copper catalysts are often used in trifluoromethylation and amination reactions. researchgate.netnih.govacs.orgnih.govdntb.gov.ua For instance, copper-catalyzed trifluoromethylation of alkenes and aryl bromides has been reported. nih.govacs.org Given the presence of the fluoro and silyl (B83357) groups, this compound could be a substrate for copper-catalyzed transformations, potentially leading to the introduction of trifluoromethyl or amino groups.

Photoredox Catalysis for Advanced Functionalization

Photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, utilizing visible light to drive a wide range of chemical transformations under mild conditions. nih.govnih.govnih.govyoutube.com This approach is particularly well-suited for the functionalization of C-H bonds and the introduction of fluorinated groups.

The direct C-H trifluoromethylation of arenes and heteroarenes can be achieved using photoredox catalysis with a suitable trifluoromethyl source. wikipedia.org This method avoids the need for pre-functionalized substrates and can be performed at room temperature. Given the electron-rich nature of the anisole ring, this compound would be a prime candidate for such a transformation, likely leading to trifluoromethylation at one of the activated C-H positions.

Furthermore, photoredox catalysis can be used to generate a variety of other reactive intermediates, such as aryl radicals, which can then participate in a range of coupling reactions. The combination of photoredox catalysis with other catalytic cycles, such as those involving rhodium, can lead to novel and efficient C-H functionalization reactions. youtube.com

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis, enabling the stereoselective formation of chiral molecules. nih.govrsc.orgorganic-chemistry.orgrsc.org For a molecule like this compound, organocatalysis could be employed to introduce new stereocenters with high enantioselectivity.

One area of particular relevance is the asymmetric synthesis of Si-stereogenic silyl ethers. nih.gov Research has shown that organocatalysts can be used to desymmetrize symmetrical bis(methallyl)silanes through a reaction with phenols, leading to the formation of enantioenriched silyl ethers. While this reaction does not directly involve this compound, it highlights the potential for organocatalytic methods to be applied to the synthesis of chiral molecules containing a trimethylsilyl group.

Another important application of organocatalysis is the asymmetric Michael addition. rsc.orgorganic-chemistry.org This reaction can be used to form C-C bonds with high stereocontrol. For example, the Michael addition of ketones and aldehydes to nitroolefins can be catalyzed by chiral ionic liquids derived from pyrrolidine, affording products with excellent enantioselectivities. organic-chemistry.org By using an electrophile derived from this compound, it may be possible to perform asymmetric Michael additions to introduce a new chiral center into the molecule.

Electrochemistry in Selective Synthesis

Electrochemistry offers a sustainable and reagent-free approach to organic synthesis, using electricity to drive redox reactions. nih.govnih.govrsc.org This method can be used for both the synthesis and functionalization of organic molecules.

Electrochemical fluorination is a well-established method for the introduction of fluorine atoms into organic molecules. wikipedia.orgnih.govrsc.orgresearchgate.net While this is more commonly used for the synthesis of perfluorinated compounds, selective electrochemical fluorination can also be achieved under controlled conditions. It is conceivable that an electrochemical approach could be used to introduce the fluorine atom onto a 3-(trimethylsilyl)anisole (B100760) precursor.

Furthermore, the electrochemical oxidation of phenols and their derivatives has been studied extensively. nih.gov The oxidation of these compounds can lead to the formation of a variety of products, depending on the reaction conditions. While the electrochemical oxidation of this compound has not been specifically reported, it is likely that it would undergo oxidation at the phenolic ether, potentially leading to the formation of quinone-like structures or other functionalized products.

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents numerous advantages for the synthesis and subsequent transformations of this compound. berkeley.edunih.gov These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward automation and scalability. nih.govnih.gov

One of the primary synthetic routes to this compound would likely involve the ortho-silylation of 4-fluoroanisole (B119533). A common method to achieve this is through directed ortho metalation, which involves the deprotonation of the position ortho to the methoxy group using a strong organolithium base, followed by quenching with a silicon electrophile like trimethylsilyl chloride. baranlab.org This type of reaction, often requiring cryogenic temperatures to control reactivity and selectivity, is particularly well-suited for flow chemistry.

A hypothetical flow setup for the synthesis of this compound could involve the following:

A stream of 4-fluoroanisole in a suitable solvent.

A stream of an organolithium reagent (e.g., n-butyllithium).

A stream of trimethylsilyl chloride.

These streams would be introduced into a microreactor where precise temperature control can be maintained, even at very low temperatures. The rapid mixing and heat exchange in a microreactor would allow for a more controlled reaction, potentially leading to higher yields and purities compared to batch processing. nih.gov The residence time in the reactor can be precisely controlled to ensure complete reaction while minimizing side reactions. berkeley.edu

Table 1: Potential Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Potential Value/Condition | Rationale |

| Reactants | 4-fluoroanisole, n-butyllithium, trimethylsilyl chloride | Directed ortho metalation-silylation |

| Solvent | Tetrahydrofuran (THF) | Common solvent for organolithium reactions |

| Reactor Type | Microreactor | Enhanced heat and mass transfer |

| Temperature | -78 °C to -40 °C | Control of exothermic lithiation |

| Residence Time | Seconds to minutes | Precise control over reaction time |

| Quenching | In-line with trimethylsilyl chloride stream | Immediate trapping of the aryllithium intermediate |

Furthermore, transformations of the resulting this compound, such as electrophilic ipso-substitution of the trimethylsilyl group, could also be efficiently performed in a flow system. For instance, the iodination or bromination of the arylsilane can be achieved by introducing a stream of the halogenating agent to a stream of the silylated anisole. This approach offers enhanced safety when dealing with reactive reagents like bromine.

Derivatization and Analog Development for Diverse Research Applications

Systematic Modification of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a versatile handle for chemical modification, offering pathways to a diverse range of derivatives. Its chemical inertness and large molecular volume characterize this structural group. wikipedia.org

Introduction of Other Organosilicon Moieties

The trimethylsilyl group can be replaced by other organosilicon moieties to fine-tune the steric and electronic properties of the molecule. This can be achieved through various synthetic strategies, often involving cleavage of the aryl-SiMe₃ bond followed by the introduction of a new silyl (B83357) group. While specific examples for 4-fluoro-3-(trimethylsilyl)anisole are not extensively documented, general methodologies for aryl silane (B1218182) modification are applicable. For instance, palladium-catalyzed arylation reactions of tri(methylsilyl)silane can be employed to introduce more complex silyl groups. researchgate.net The choice of the new organosilicon group can influence the compound's reactivity, stability, and intermolecular interactions.

Table 1: Examples of Organosilicon Moieties for Substitution

| Organosilicon Moiety | Potential Impact on Molecular Properties |

| Triethylsilyl (TES) | Increased steric bulk compared to TMS. |

| tert-Butyldimethylsilyl (TBDMS) | Significantly larger steric footprint, enhanced stability. |

| Triisopropylsilyl (TIPS) | Very high steric hindrance, offering robust protection. |

| Phenyldimethylsilyl | Introduction of aromatic character, potential for π-π interactions. |

Conversion to Alternative Organometallic Reagents

The trimethylsilyl group can serve as a precursor to other organometallic species, which are valuable intermediates in organic synthesis. This transformation typically involves a transmetalation reaction, where the silicon-carbon bond is cleaved and replaced by a metal-carbon bond. For example, arylsilanes can be converted to aryllithium or aryl Grignard reagents by treatment with an appropriate organolithium or magnesium reagent. These newly formed organometallic intermediates can then react with a wide array of electrophiles to introduce new functional groups onto the aromatic ring at the position formerly occupied by the trimethylsilyl group.

Functionalization at Unsubstituted Aromatic Positions

The aromatic ring of this compound possesses unsubstituted positions that are amenable to further functionalization, allowing for the synthesis of a wide array of derivatives.

Regioselective Functionalization Strategies

Achieving regioselective functionalization is crucial for synthesizing specific isomers. Various strategies can be employed to direct incoming electrophiles or nucleophiles to a desired position on the aromatic ring. For instance, directed ortho-metalation (DoM) is a powerful technique where a directing group on the aromatic ring guides the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile. wikipedia.org In the context of anisole (B1667542) and its derivatives, the methoxy (B1213986) group is a well-known directing group for ortho-lithiation. wikipedia.orguoc.grharvard.edu

Directed Functionalization by Existing Substituents

The existing fluoro, methoxy, and trimethylsilyl substituents on the aromatic ring of this compound exert significant influence on the regioselectivity of further substitution reactions.

Methoxy Group: The methoxy group is a strong ortho, para-directing group in electrophilic aromatic substitution reactions due to its electron-donating mesomeric effect. wikipedia.org In the case of directed metalation, it strongly directs lithiation to the ortho positions. wikipedia.orguoc.grharvard.edu

Trimethylsilyl Group: The trimethylsilyl group can influence the regioselectivity through steric hindrance and electronic effects. It can also be a site for ipso-substitution, where an incoming electrophile replaces the TMS group.

The interplay of these directing effects determines the outcome of functionalization reactions. In electrophilic aromatic substitution, the positions ortho and para to the strongly activating methoxy group are the most likely sites of reaction. However, the steric bulk of the trimethylsilyl group may hinder substitution at the adjacent position. Competition between the directing effects of the various substituents can lead to mixtures of products, and careful selection of reaction conditions is necessary to achieve high regioselectivity. acs.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence of Substituents | Predicted Reactivity |

| C2 | Ortho to Methoxy, Meta to Fluoro and TMS | Activated |

| C5 | Para to Fluoro, Meta to Methoxy and TMS | Moderately Activated/Deactivated |

| C6 | Ortho to Fluoro, Para to TMS, Meta to Methoxy | Sterically Hindered, Deactivated |

Chemical Modifications of the Methoxy Group

The methoxy group of this compound can be chemically modified, most commonly through cleavage to reveal a phenol (B47542). This transformation is typically achieved using strong acids such as hydroiodic acid (HI) or Lewis acids like boron tribromide (BBr₃). wikipedia.orgcore.ac.uk The resulting phenol is a versatile intermediate that can undergo a variety of reactions, including O-alkylation, O-acylation, and conversion to triflates for cross-coupling reactions. The cleavage of the methyl ether linkage in anisole derivatives is a well-established synthetic transformation. acs.orgdoubtnut.com

The introduction of alternative alkoxy groups can also be envisioned, potentially through nucleophilic aromatic substitution on a related precursor where the methoxy group is replaced by a better leaving group, or by methylation of the corresponding phenol with different alkylating agents. wikipedia.org The nature of the alkoxy group can influence the compound's lipophilicity, metabolic stability, and biological activity. Furthermore, the development of methods to introduce novel groups like the difluoro(methoxy)methyl group (CF₂OCH₃) highlights the ongoing efforts to expand the chemical space around the anisole core. nuph.edu.uaresearchgate.net

Demethylation to Phenolic Derivatives

The conversion of the methoxy group in this compound to a hydroxyl group is a fundamental derivatization, yielding the corresponding phenol, 4-Fluoro-3-(trimethylsilyl)phenol. This transformation is significant as it not only alters the electronic and hydrogen-bonding characteristics of the molecule but also provides a reactive handle for further functionalization, such as esterification or etherification. Several established methods for the cleavage of aryl methyl ethers are applicable for this purpose.

Common reagents for this demethylation include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as hydroiodic acid (HI). nih.govdoubtnut.comshaalaa.com

Boron Tribromide (BBr₃): This reagent is highly effective for cleaving aryl methyl ethers, often under mild conditions. nih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, which facilitates the nucleophilic attack by a bromide ion on the methyl group. gvsu.educore.ac.uk Studies on the mechanism suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. researchgate.net The initial product is a borate (B1201080) ester, which is subsequently hydrolyzed during aqueous workup to yield the final phenol. researchgate.net

Hydroiodic Acid (HI): Heating an aryl methyl ether with concentrated HI is a classic method for ether cleavage. doubtnut.comshaalaa.com The reaction involves the protonation of the ether oxygen, followed by an Sₙ2 attack by the iodide ion on the methyl group, producing methyl iodide and the phenol. doubtnut.com

The expected demethylation of this compound would proceed as follows:

| Reagent | Conditions | Product | Byproduct |

|---|---|---|---|

| Boron Tribromide (BBr₃) followed by H₂O | Inert solvent (e.g., CH₂Cl₂) | 4-Fluoro-3-(trimethylsilyl)phenol | CH₃Br, B(OH)₃ |

| Hydroiodic Acid (HI) | Heat | 4-Fluoro-3-(trimethylsilyl)phenol | CH₃I |

Conversion to Other Alkoxy or Hydroxyl Derivatives

Beyond simple demethylation to the parent phenol, the methoxy group can be converted into other alkoxy functionalities or a hydroxyl group, which serves as an intermediate in this process. This allows for the synthesis of a homologous series of ethers, which can be used to study the effects of steric bulk and lipophilicity.

The most practical and versatile strategy for this conversion is a two-step sequence:

Demethylation: The initial step involves the cleavage of the methyl ether to the corresponding phenol, 4-Fluoro-3-(trimethylsilyl)phenol, using methods described in the previous section (e.g., BBr₃ or HI).

Alkylation: The resulting phenol is then alkylated using an appropriate alkylating agent. The Williamson ether synthesis is a widely used method for this step. It involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide or sulfonate to form the new ether.

This two-step approach provides access to a wide array of alkoxy derivatives.

| Alkylating Agent | Base | Resulting Alkoxy Derivative |

|---|---|---|

| Ethyl iodide (CH₃CH₂I) | Potassium Carbonate (K₂CO₃) | 4-Fluoro-3-(trimethylsilyl)ethoxybenzene |

| n-Propyl bromide (CH₃CH₂CH₂Br) | Sodium Hydride (NaH) | 4-Fluoro-3-(trimethylsilyl)propoxybenzene |

| Isopropyl bromide ((CH₃)₂CHBr) | Potassium Carbonate (K₂CO₃) | 4-Fluoro-3-(trimethylsilyl)isopropoxybenzene |

| Benzyl bromide (C₆H₅CH₂Br) | Sodium Hydride (NaH) | 4-Fluoro-3-(trimethylsilyl)benzyloxybenzene |

Strategic Synthesis of Isomers and Positional Analogues

The synthesis of constitutional isomers and positional analogues of this compound is crucial for understanding how the spatial arrangement of the fluoro, methoxy, and trimethylsilyl groups influences molecular properties. Directed ortho-metalation (DoM) is a powerful and regioselective strategy for the synthesis of such polysubstituted aromatic compounds. wikipedia.orgbaranlab.org

In the context of substituted anisoles, the methoxy group acts as a potent directed metalation group (DMG), guiding deprotonation by a strong organolithium base (e.g., n-butyllithium) to an adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be trapped with an electrophile, such as trimethylsilyl chloride (TMSCl), to install the trimethylsilyl group with high precision. The presence of other substituents, like fluorine, can modulate the acidity of adjacent protons and influence the site of metalation. acs.org

By selecting the appropriate fluoroanisole starting material, various isomers can be synthesized:

Synthesis of this compound: Starting from 4-fluoroanisole (B119533), the methoxy group directs lithiation to the C3 position. Quenching the resulting aryllithium species with TMSCl affords the title compound.

Synthesis of Isomers from 3-Fluoroanisole: 3-Fluoroanisole sigmaaldrich.com offers two potential sites for ortho-lithiation relative to the methoxy group: C2 and C6. The fluorine atom at C3 increases the kinetic acidity of the C2 proton. By carefully controlling reaction conditions, selective lithiation may be achieved. Lithiation at C2 followed by silylation yields 2-fluoro-5-methoxyphenyl)trimethylsilane (an isomer), while lithiation at C6 produces 2-fluoro-3-methoxyphenyl)trimethylsilane (another isomer).

Synthesis of Isomers from 2-Fluoroanisole: Starting with 2-fluoroanisole, chemicalbook.com the methoxy group directs lithiation primarily to the C6 position, as the C2 position is blocked by fluorine. Reaction with TMSCl would therefore yield (2-fluoro-6-methoxyphenyl)trimethylsilane.

The following table outlines the strategic synthesis of various isomers using the DoM approach.

| Starting Material | Predicted Site of Lithiation | Electrophile | Product (Isomer) |

|---|---|---|---|

| 4-Fluoroanisole | C3 | (CH₃)₃SiCl | This compound |

| 3-Fluoroanisole | C2 | (CH₃)₃SiCl | (2-Fluoro-5-methoxyphenyl)trimethylsilane |

| 3-Fluoroanisole | C6 | (CH₃)₃SiCl | (2-Fluoro-3-methoxyphenyl)trimethylsilane |

| 2-Fluoroanisole | C6 | (CH₃)₃SiCl | (2-Fluoro-6-methoxyphenyl)trimethylsilane |

Future Research Directions and Outlook

Expanding the Synthetic Utility in Complex Molecule Assembly

The true potential of 4-Fluoro-3-(trimethylsilyl)anisole lies in its application as a versatile building block for the synthesis of complex organic molecules. Future research will likely focus on leveraging its distinct functional groups for sequential and site-selective reactions. The trimethylsilyl (B98337) group is a well-established precursor for various transformations, including ipso-substitution to introduce other functional groups. The fluorine and methoxy (B1213986) groups, in turn, act as powerful directing groups and modulators of the ring's electronic properties.

A promising avenue is the use of this compound in late-stage functionalization, a strategy that introduces chemical modifications at the final stages of a complex molecule's synthesis. nih.govscispace.com This approach is highly valuable in medicinal chemistry for creating analogues of biologically active compounds. nih.gov Research could explore the selective C-H functionalization at positions ortho or meta to the existing substituents, a field that has seen major transformations by moving beyond traditional reactivity models. sciencedaily.com The development of catalytic systems that can selectively target one C-H bond over others on the anisole (B1667542) ring will be a game-changer, enabling the construction of intricate molecular architectures from a relatively simple starting material. sciencedaily.com

Development of Novel Catalytic Methodologies for Challenging Transformations

The development of new catalysts is crucial to unlock the full synthetic potential of this compound. The C-Si bond, while stable, can be activated for further functionalization. Future research should target the design of catalysts for challenging transformations that are currently inefficient or require harsh conditions.

Key areas for methodological development include:

Catalytic C-H Silylation: While this compound is already silylated, developing catalytic methods for the silylation of other C-H bonds on the aromatic ring would offer pathways to polysilylated aromatics. escholarship.orgthieme-connect.com

Cross-Coupling Reactions: The trimethylsilyl group can participate in Hiyama-type cross-coupling reactions. Future work could focus on developing highly efficient and functional-group-tolerant catalysts for coupling this compound with various organic halides.

Directed C-H Functionalization: Using the existing silicon group as a tether or directing group to functionalize the meta-position is a viable strategy that has been demonstrated for other arylsilanes. acs.org This would allow for the introduction of new functionalities at a position that is typically difficult to access.

Enantioselective Functionalization: For applications in pharmaceuticals and agrochemicals, developing catalytic methods that can introduce chirality would be a significant breakthrough. This could involve enantioselective C-H functionalization to create silicon-stereogenic silanes. thieme-connect.com

| Catalytic Methodology | Description | Potential Application for this compound | Relevant Research Area |

| Dehydrogenative Coupling | Forms C-Si bonds by coupling an arene C-H bond with a Si-H bond, often catalyzed by rhodium or ruthenium complexes. | Synthesis of di- or poly-silylated fluoroanisoles. | Arylsilane Synthesis |

| Silicon-Tethered Directing | A silicon-containing group directs a catalyst to functionalize a specific, often remote, C-H bond (e.g., meta-position). | Introduction of alkyl or aryl groups at the C5 position. | C-H Functionalization acs.orgnih.gov |

| Enantioselective C-H Silylation | Transition-metal-catalyzed C-H functionalization to create chiral organosilicon compounds with a stereocenter at the silicon atom. | Synthesis of chiral derivatives for biological applications. | Asymmetric Catalysis thieme-connect.com |

| C-F Bond Activation | Catalytic cleavage and functionalization of the highly stable Carbon-Fluorine bond. | Selective replacement of the fluorine atom with other functional groups. | Late-Stage Functionalization nih.govscispace.com |

Green and Sustainable Processes for Synthesis and Functionalization

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound must incorporate green chemistry principles. This involves developing synthetic routes that are more atom-economical, use less hazardous solvents and reagents, and are more energy-efficient.

Key outlooks for sustainable processes include:

Catalyst Development: Shifting from precious metal catalysts (like palladium and rhodium) to catalysts based on more abundant and less toxic metals (such as iron, copper, or nickel) for cross-coupling and C-H functionalization reactions.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. The development of solvent-free reaction conditions is an even more desirable goal. rsc.org

Renewable Feedstocks: While the synthesis of this specific anisole derivative is a key step, future work could explore its creation from biorenewable sources, aligning with the broader goal of a sustainable chemical industry. nih.gov

Advanced Computational Studies for Reaction Prediction and Design

Computational chemistry is an increasingly powerful tool for accelerating chemical research. scirp.org For a molecule like this compound, with multiple potential reaction sites, computational modeling can provide invaluable insights and guide experimental work, saving time and resources.

Future computational efforts should focus on:

Reaction Pathway Analysis: Using Density Functional Theory (DFT) and other high-level ab initio methods to model potential reaction mechanisms for its functionalization. nih.govacs.org This can help predict regioselectivity and identify the most likely products, guiding the choice of catalysts and reaction conditions.

Catalyst Design: Screening virtual libraries of potential catalysts to identify candidates with optimal activity and selectivity for specific transformations of the molecule. This approach has been successfully used to predict catalyst performance before synthesis. acs.orgmit.edu

Prediction of Properties: Calculating key physicochemical and electronic properties of new, unsynthesized derivatives of this compound. This can help predict their utility in materials science or their potential as pharmacophores.

Machine Learning Models: As more data on the reactivity of arylsilanes and fluoroaromatics becomes available, machine learning algorithms could be trained to predict reaction outcomes with high accuracy, further accelerating the discovery of new synthetic routes and applications. researchgate.net

| Computational Method | Application Area | Objective for this compound Research | Reference |

| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Predict site-selectivity of functionalization; calculate activation barriers; understand electronic effects of F, OMe, and SiMe₃ groups. | scirp.orgacs.org |

| Ab Initio Composite Methods (e.g., W1X-1) | Thermochemistry | Accurately predict standard enthalpy of formation, entropy, and heat capacity for the compound and its derivatives. | nih.gov |

| Molecular Dynamics (MD) Simulations | Material Science | Simulate the bulk properties and intermolecular interactions of polymers or materials incorporating the molecule. | rsc.org |

| Machine Learning (ML) | High-Throughput Screening | Predict reaction outcomes and properties of novel derivatives; accelerate discovery of new materials and synthetic conditions. | researchgate.net |

Exploration in New Material Science and Functional Material Applications

The unique combination of a polar fluoro-methoxy-aromatic system with a versatile organosilicon moiety makes this compound a promising candidate for the development of new functional materials. mdpi.com Silicon-containing polymers, in particular, are known for their unique thermal, mechanical, and electronic properties. researchgate.net

Future research in materials science could explore:

High-Performance Polymers: Incorporating the this compound unit into polymer backbones, such as polyamides or poly(silyl ether)s, could yield materials with enhanced thermal stability, chemical resistance, and specific electronic properties. nih.govmdpi.com The presence of silicon can improve solubility and processability. researchgate.net

Organic Electronics: Silylated aromatic compounds are used in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties imparted by the fluoro and methoxy groups could be exploited to create novel charge-transporting or emissive materials.

Functional Surfaces and Coatings: Organosilanes are widely used to functionalize surfaces, imparting properties like hydrophobicity or specific reactivity. shu.edu Derivatives of this compound could be used to create specialized coatings with low surface energy or tailored chemical functionalities.

Advanced Functional Polymers: The development of advanced functional polymer materials is a rapidly growing field. This compound could serve as a monomer or cross-linking agent in stimuli-responsive polymers, separation membranes, or energy storage materials. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Fluoro-3-(trimethylsilyl)anisole?

- Methodology :

- Direct Silylation : React 4-fluoro-3-bromoanisole with trimethylsilyl chloride (TMSCl) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in anhydrous THF at 80°C for 12–16 hours. Yields range from 60–75% after column chromatography .

- Nucleophilic Substitution : Substitute the halogen in 4-fluoro-3-iodoanisole using a trimethylsilyl Grignard reagent (TMS-MgBr) under inert conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) .

- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the trimethylsilyl group.

Q. How should researchers characterize this compound?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Look for the methoxy (-OCH₃) singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The trimethylsilyl group shows a singlet at δ ~0.3 ppm (¹H) and δ ~0–5 ppm (¹³C) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluoro substituent .

- GC-MS : Molecular ion peak at m/z 212 (C₁₀H₁₅FOSi⁺) with fragmentation patterns matching silyl group loss (e.g., m/z 153 after -Si(CH₃)₃ cleavage) .

Q. What precautions are critical for handling and storing this compound?

- Storage : Store in amber vials under argon at –20°C to prevent oxidation or hydrolysis of the silyl group. Desiccants (e.g., molecular sieves) are essential .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and protic solvents (e.g., water, alcohols), which may cleave the Si–O bond .

Advanced Research Questions

Q. How does the trimethylsilyl group influence electronic properties in cross-coupling reactions?

- Mechanistic Insight : The -Si(CH₃)₃ group acts as a strong σ-donor, increasing electron density at the aromatic ring. This accelerates electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. Computational studies (DFT) suggest a 15–20% reduction in activation energy for meta-substitution compared to non-silylated analogs .

- Experimental Design : Compare reaction rates of silylated vs. non-silylated analogs in Suzuki-Miyaura couplings. Use kinetic monitoring (e.g., in situ IR) to quantify electronic effects .

Q. How can researchers resolve contradictions in reported yields for silylation reactions?

- Data Analysis Framework :

- Parameter Screening : Systematically vary catalysts (Pd vs. Cu), solvents (THF vs. DMF), and temperatures (60–100°C). For example, Pd(PPh₃)₄ in THF at 80°C improves yields by 20% over CuI in DMF .

- Byproduct Identification : Use LC-MS to detect silyl ether byproducts (e.g., TMS-OCH₃ at m/z 89), which indicate incomplete reaction or hydrolysis .

Q. What role does this compound play in drug discovery intermediates?

- Case Study : The compound serves as a precursor for fluorinated bioactive molecules. For example, silyl-directed ortho-lithiation enables regioselective functionalization (e.g., adding carboxyl groups for kinase inhibitors) .

- Synthetic Pathway :

Lithiate the silylated position at –78°C using n-BuLi.

Quench with CO₂ to form 3-fluoro-4-silylbenzoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.